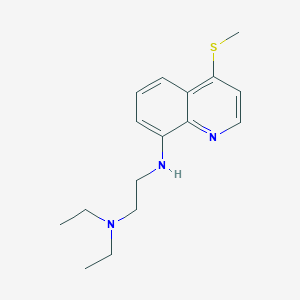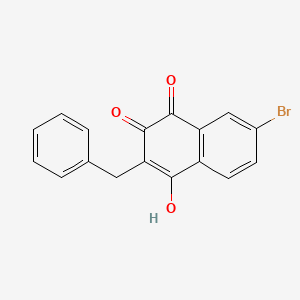
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a bromine atom, and a hydroxyl group attached to a naphthalene-1,2-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 3-benzyl-4-hydroxynaphthalene-1,2-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, its bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-Benzyl-4-hydroxynaphthalene-1,2-dione: Lacks the bromine atom, resulting in different reactivity and applications.
7-Bromo-4-hydroxynaphthalene-1,2-dione:
3-Benzyl-7-chloro-4-hydroxynaphthalene-1,2-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
3-Benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical and biological properties
属性
CAS 编号 |
7475-36-7 |
|---|---|
分子式 |
C17H11BrO3 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
3-benzyl-7-bromo-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H11BrO3/c18-11-6-7-12-13(9-11)16(20)17(21)14(15(12)19)8-10-4-2-1-3-5-10/h1-7,9,19H,8H2 |
InChI 键 |
KURHAXDNRPSGCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=C(C=C3)Br)C(=O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


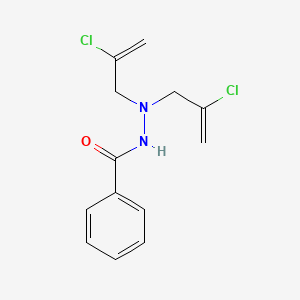
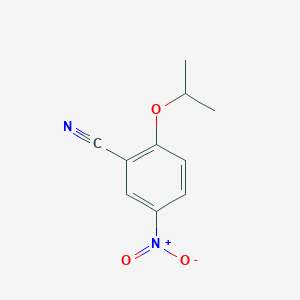

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
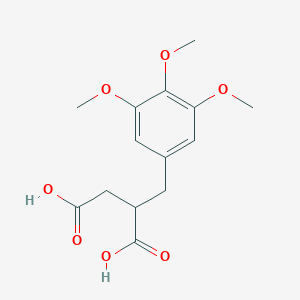
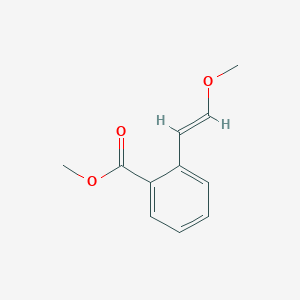
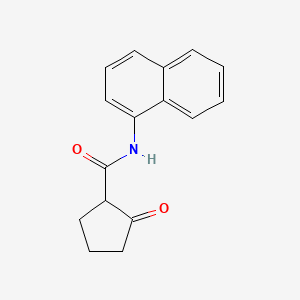
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
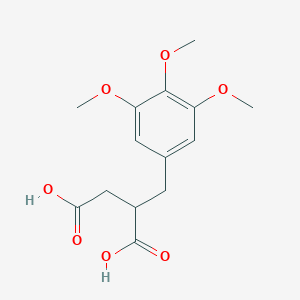
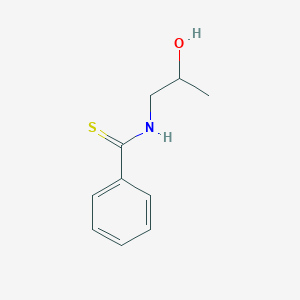
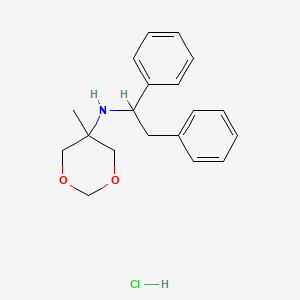
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
